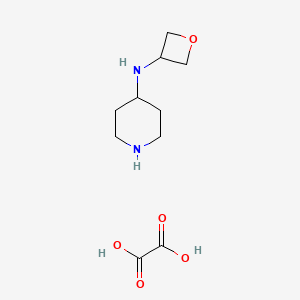N-(Oxetan-3-yl)piperidin-4-amine oxalate
CAS No.:
Cat. No.: VC16013888
Molecular Formula: C10H18N2O5
Molecular Weight: 246.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H18N2O5 |
|---|---|
| Molecular Weight | 246.26 g/mol |
| IUPAC Name | oxalic acid;N-(oxetan-3-yl)piperidin-4-amine |
| Standard InChI | InChI=1S/C8H16N2O.C2H2O4/c1-3-9-4-2-7(1)10-8-5-11-6-8;3-1(4)2(5)6/h7-10H,1-6H2;(H,3,4)(H,5,6) |
| Standard InChI Key | KNWGXWFMFMDIFI-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCC1NC2COC2.C(=O)(C(=O)O)O |
Introduction
Chemical Structure and Nomenclature
Structural Composition
N-(Oxetan-3-yl)piperidin-4-amine oxalate consists of two primary components:
-
N-(Oxetan-3-yl)piperidin-4-amine: A bicyclic structure featuring a piperidine ring (a six-membered amine) linked to an oxetane ring (a three-membered cyclic ether) via an amine group.
-
Oxalic acid: A dicarboxylic acid that forms a salt with the base compound, enhancing its physicochemical stability .
The molecular structure is characterized by the following key features:
-
Piperidine moiety: Contributes basicity and potential hydrogen-bonding interactions.
-
Oxetane ring: Imparts conformational rigidity and metabolic stability, a trait leveraged in drug design to improve pharmacokinetics .
-
Oxalate counterion: Improves solubility and crystallinity, critical for formulation and purification .
Table 1: Comparative Structural Data
| Property | N-(Oxetan-3-yl)piperidin-4-amine | N-(Oxetan-3-yl)piperidin-4-amine Oxalate |
|---|---|---|
| Molecular Formula | C₈H₁₆N₂O | C₁₀H₁₈N₂O₅ |
| Molecular Weight (g/mol) | 156.23 | 246.26 |
| CAS Number | 1349716-31-9 | 2307737-94-4 |
| Key Functional Groups | Amine, ether | Amine, ether, carboxylate |
Systematic Nomenclature
-
InChI Key: PMMYTYCNLMSWMU-UHFFFAOYSA-N (base compound).
Synthesis and Characterization
Analytical Characterization
Key techniques for verifying purity and structure include:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the integration of the oxetane and piperidine moieties.
-
Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak at m/z 246.26 .
-
X-ray Crystallography: Resolves the crystalline structure, highlighting hydrogen-bonding networks between the oxalate and amine groups .
Physicochemical Properties
Solubility and Stability
-
Solubility: The oxalate salt exhibits enhanced aqueous solubility compared to the free base due to ionic interactions .
-
Stability: Stable under ambient conditions but may degrade under strong acidic or basic environments, necessitating storage at 2–8°C .
Applications in Drug Development
Building Block for Complex Molecules
The compound serves as a versatile intermediate in synthesizing:
-
Heterocyclic Derivatives: Modifications at the amine or oxetane groups yield libraries for high-throughput screening .
-
Prodrugs: Oxalate’s carboxylate groups facilitate conjugation with targeting moieties .
Drug Delivery Systems
-
Polymer Therapeutics: Oxetane rings participate in ring-opening polymerization, forming biodegradable carriers for controlled drug release.
-
Nanoparticle Functionalization: Surface amine groups enable covalent attachment to nanocarriers .
Related Compounds and Derivatives
Structural Analogues
-
1-(Oxetan-3-yl)piperidin-4-amine dihydrochloride: A hydrochloride salt variant with improved solubility in acidic media (CAS: 55282855) .
-
4-(Oxetan-3-yl)piperidine oxalate: A positional isomer differing in amine substitution (CAS: 1394319-81-3) .
Pharmacological Comparisons
| Compound | Solubility | Bioavailability | Target Indication |
|---|---|---|---|
| N-(Oxetan-3-yl)piperidin-4-amine | Low | Moderate | Preclinical |
| Oxalate Salt | High | High | Investigational |
| Dihydrochloride Salt | Moderate | Moderate | Experimental |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume